molecular formula C3H7Cl2N3 B035115 1H-Imidazol-4-amine dihydrochloride CAS No. 111005-19-7

1H-Imidazol-4-amine dihydrochloride

Cat. No.: B035115
CAS No.: 111005-19-7
M. Wt: 156.01 g/mol
InChI Key: DUMKPSWHQBNFMQ-UHFFFAOYSA-N
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Description

1H-Imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C3H7Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under basic conditions. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative condensation of ketones and amidines, using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inert atmospheres and controlled temperatures to prevent degradation and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different substitution patterns.

    Reduction: Reduction reactions can modify the nitrogen atoms within the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

1H-Imidazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazole: The parent compound, which shares the basic five-membered ring structure.

    1H-Imidazol-2-amine: A similar compound with the amino group at a different position on the ring.

    4,5-Dichloro-1H-imidazole: A derivative with chlorine atoms attached to the ring.

Uniqueness: 1H-Imidazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other imidazole derivatives may not be as effective .

Properties

IUPAC Name

1H-imidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKPSWHQBNFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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